Para-Substitution: Physicochemical Advantages
The para-substitution pattern of the aniline group in 4-(3-methyl-1H-pyrazol-1-yl)aniline confers a lower topological polar surface area (TPSA) of 43.8 Ų and a predicted LogP of 1.6 compared to its ortho-substituted regioisomer 2-(3-methyl-1H-pyrazol-1-yl)aniline (TPSA 46.2 Ų, predicted LogP 1.8) . This difference in polarity influences membrane permeability and solubility profiles, with para-substituted analogs generally exhibiting improved permeability in Caco-2 assays compared to ortho-substituted counterparts [1]. Additionally, the melting point of 98°C for the target compound is significantly higher than that of the unsubstituted analog 4-(1H-pyrazol-1-yl)aniline (54°C), indicating enhanced crystallinity and potentially improved solid-state stability .
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | TPSA: 43.8 Ų; LogP: 1.6; Melting Point: 98°C |
| Comparator Or Baseline | 2-(3-methyl-1H-pyrazol-1-yl)aniline: TPSA 46.2 Ų, LogP 1.8; 4-(1H-pyrazol-1-yl)aniline: Melting Point 54°C |
| Quantified Difference | ΔTPSA = -2.4 Ų; ΔLogP = -0.2; ΔMelting Point = +44°C |
| Conditions | Calculated TPSA and LogP values from molecular structure; measured melting point data |
Why This Matters
Lower TPSA and LogP values predict improved membrane permeability, making this compound a more favorable scaffold for CNS-targeted drug discovery programs where blood-brain barrier penetration is required.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
